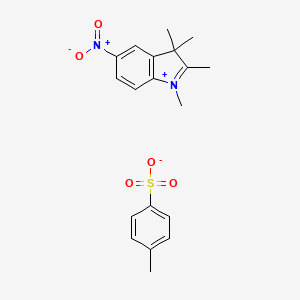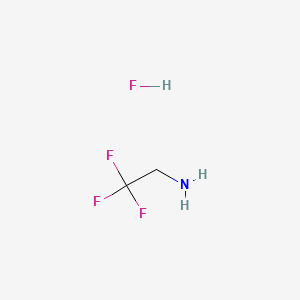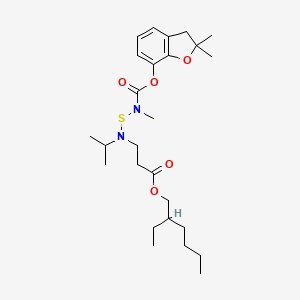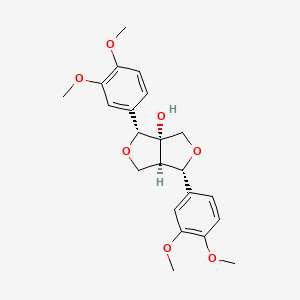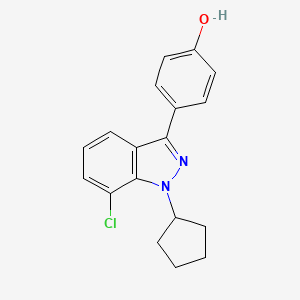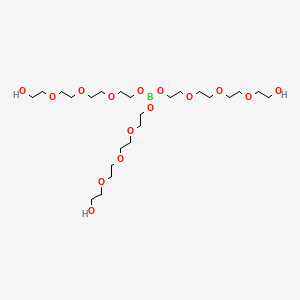
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol is a complex organic compound with a unique structure characterized by multiple ethoxy groups and boron atoms. This compound is known for its extensive applications in various scientific fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol typically involves the reaction of ethylene glycol derivatives with boron-containing compounds. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. For instance, the reaction may be carried out under an inert atmosphere with controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the boron atoms and ethoxy groups, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives[5][5].
Wissenschaftliche Forschungsanwendungen
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the development of bioconjugates and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol involves its interaction with molecular targets through its boron and ethoxy groups. These interactions can modulate various biochemical pathways, leading to specific effects. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the boron atom.
Undecaethylene glycol: Contains more ethoxy groups but no boron.
Nonaethylene glycol monomethyl ether: Similar ethoxy chain length but with a different terminal group.
Uniqueness
The presence of the boron atom in 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol distinguishes it from other similar compounds. This unique feature imparts specific chemical properties and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
85586-65-8 |
|---|---|
Molekularformel |
C24H51BO15 |
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
tris[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] borate |
InChI |
InChI=1S/C24H51BO15/c26-1-4-29-7-10-32-13-16-35-19-22-38-25(39-23-20-36-17-14-33-11-8-30-5-2-27)40-24-21-37-18-15-34-12-9-31-6-3-28/h26-28H,1-24H2 |
InChI-Schlüssel |
IVGSDRZOVZCWLB-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCOCCOCCOCCO)(OCCOCCOCCOCCO)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
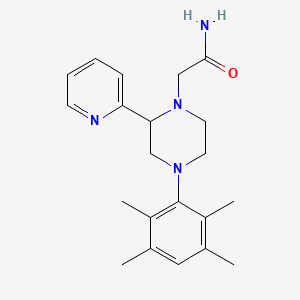

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)


